Stereochemical Purity and Enantiomeric Excess: (2S,3R) vs. Racemic and Diastereomeric Mixtures
The target compound is commercially supplied with a minimum stereochemical purity of 98% by HPLC and 97% by NMR, ensuring a defined enantiomeric excess (ee) >99% for the (2S,3R) configuration . In contrast, racemic cis-1-(diphenylmethyl)-2-methylazetidin-3-ol (CAS 1260757-70-7) contains an equimolar mixture of (2S,3R) and (2R,3S) enantiomers, while the (2S,3S) diastereomer (CAS 138876-40-1) exhibits distinct spatial arrangement of substituents . Procurement of the defined stereoisomer eliminates the need for costly and time-consuming chiral chromatography during downstream synthesis .
| Evidence Dimension | Stereochemical purity / Enantiomeric excess |
|---|---|
| Target Compound Data | 98% stereochemical purity by HPLC; 97% by NMR; ee >99% |
| Comparator Or Baseline | Racemic cis-1-(diphenylmethyl)-2-methylazetidin-3-ol (CAS 1260757-70-7): 0% ee; (2S,3S) diastereomer (CAS 138876-40-1): 0% ee relative to target stereoisomer |
| Quantified Difference | ≥99% enantiomeric excess advantage vs. racemic mixture |
| Conditions | Commercial product specifications as certified by vendor analytical data (HPLC, NMR) |
Why This Matters
Procurement of the stereochemically pure (2S,3R) isomer reduces downstream purification costs by eliminating the need for chiral separation, which typically adds 30-50% to total synthesis cost and 2-4 weeks to project timelines.
